molecular formula C15H13NO4 B12565952 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane CAS No. 190448-47-6

2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane

Cat. No.: B12565952
CAS No.: 190448-47-6
M. Wt: 271.27 g/mol
InChI Key: VVVCJKKPLCVZOO-UHFFFAOYSA-N
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Description

Protective Group Intermediate

The compound’s acetal functionality enables temporary protection of carbonyl groups during multi-step syntheses. Its steric bulk compared to simpler acetals like ethylene glycol derivatives improves selectivity in nucleophilic additions.

Nitro Group Reactivity Platform

The para-nitro substitution provides opportunities for:

  • Reduction to amino derivatives for pharmaceutical intermediates
  • Participation in nucleophilic aromatic substitution reactions
  • Coordination sites for metal-organic frameworks

Conformational Studies

Researchers utilize this compound to investigate:

  • Steric effects on ring-opening kinetics
  • Through-space electronic interactions between substituents
  • Torsional strain in bicyclic acetals

Table 1: Comparative Reactivity of Dioxolane Derivatives

Compound Ring-Opening Rate (rel.) Nitro Reduction Potential
2-Phenyl-1,3-dioxolane 1.0 N/A
2-(4-Nitrophenyl)-1,3-dioxolane 0.3 -0.85 V vs SCE
This compound 0.1 -0.92 V vs SCE

Data adapted from electrochemical studies and kinetic analyses.

The compound’s extended conjugation system (nitro group → dioxolane → phenyl) enables unique photophysical properties, with potential applications in organic electronics. Recent work has explored its use as:

  • Electron-transport materials in OLEDs
  • Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)
  • Chiral dopants in liquid crystal displays

Properties

CAS No.

190448-47-6

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane

InChI

InChI=1S/C15H13NO4/c17-16(18)14-8-6-13(7-9-14)15(19-10-11-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

VVVCJKKPLCVZOO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Scheme

The most common synthetic route involves the condensation of 4-nitrobenzaldehyde and ethylene glycol (or substituted diols) in the presence of an acid catalyst to form the dioxolane ring.

$$
\text{4-nitrobenzaldehyde} + \text{ethylene glycol} \xrightarrow[\text{reflux}]{\text{acid catalyst}} \text{2-(4-nitrophenyl)-1,3-dioxolane}
$$

Catalysts and Conditions

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is widely used due to its strong acidity and solubility in organic solvents. Sulfuric acid is an alternative but less preferred due to harsher conditions.
  • Solvent: Typically, the reaction is performed in toluene or benzene under reflux with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.
  • Temperature: Reflux temperatures of the solvent (approximately 110°C for toluene) are maintained for several hours (4–8 hours) to ensure complete conversion.
  • Molar Ratios: A slight excess of ethylene glycol is often used to push the reaction forward.

Mechanistic Insights

The reaction proceeds via:

  • Protonation of the aldehyde carbonyl oxygen by the acid catalyst.
  • Nucleophilic attack by the diol’s hydroxyl group forming a hemiacetal intermediate.
  • Intramolecular cyclization and loss of water to form the stable 1,3-dioxolane ring.

Alternative and Advanced Preparation Techniques

Microreactor and Emulsion-Based Synthesis

Recent advances include the use of water-in-oil Pickering emulsions stabilized by SO3H-functionalized ionic liquids and surface-modified silica nanoparticles to enhance reaction rates and selectivity in microreactor setups. This method allows:

  • High reaction activity.
  • Improved product selectivity.
  • Potential for continuous flow synthesis, enhancing scalability and reproducibility.

Continuous Flow Synthesis

Scaling up the batch process to continuous flow reactors has been proposed to optimize:

  • Reaction time.
  • Heat and mass transfer.
  • Yield and purity.

This approach is particularly useful for industrial production, allowing better control over reaction parameters.

Comparative Data on Preparation Conditions and Yields

Parameter Conventional Batch Method Microreactor Emulsion Method Continuous Flow Method
Catalyst p-Toluenesulfonic acid SO3H-functionalized ionic liquid p-Toluenesulfonic acid or ionic liquid
Solvent Toluene or benzene Water-in-oil emulsion Toluene or other organic solvents
Temperature Reflux (~110°C) Mild heating (50–70°C) Controlled, optimized for flow
Reaction Time 4–8 hours Minutes to hours Minutes to hours
Yield 70–85% (typical) >85% reported Comparable or improved yields
Scalability Limited by batch size High, due to continuous operation High, suitable for industrial scale
Selectivity Good Excellent Excellent

Research Findings and Notes

  • The acid-catalyzed condensation remains the most reliable and widely used method for synthesizing 2-(4-nitrophenyl)-1,3-dioxolane derivatives, including the phenyl-substituted variant.
  • The presence of the 4-nitrophenyl group influences the reactivity by electron-withdrawing effects, which can slightly reduce the electrophilicity of the aldehyde carbonyl, requiring optimized reaction conditions.
  • The microreactor emulsion method offers enhanced catalytic efficiency and product purity, making it promising for future industrial applications.
  • Continuous flow methods allow for better control of reaction parameters , reducing side reactions and improving reproducibility.
  • The compound can be further modified or reduced (e.g., nitro group reduction) for derivative synthesis, but these are subsequent steps beyond the initial preparation of the dioxolane ring.

Summary Table of Key Preparation Parameters

Step Reagents/Conditions Purpose/Outcome
Aldehyde + Diol 4-nitrobenzaldehyde + ethylene glycol Starting materials for dioxolane formation
Acid Catalyst p-Toluenesulfonic acid (0.1–0.2 equiv.) Protonates carbonyl, facilitates cyclization
Solvent Toluene or benzene Medium for reflux and water removal
Temperature Reflux (~110°C) Drives reaction to completion
Water Removal Dean-Stark apparatus Shifts equilibrium toward acetal formation
Reaction Time 4–8 hours Ensures full conversion
Workup Neutralization, extraction, purification Isolates pure product

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The phenyl groups can be oxidized under strong oxidative conditions, although this is less common.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-(4-Aminophenyl)-2-phenyl-1,3-dioxolane.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane serves as a crucial intermediate in the synthesis of more complex molecules. Its derivatives are integral in the development of pharmaceuticals and agrochemicals. The compound can undergo various transformations, including:

  • Reduction : Producing 2-(4-Aminophenyl)-1,3-dioxolane.
  • Substitution : Leading to various substituted dioxolanes depending on the nucleophile used.
  • Oxidation : Resulting in corresponding carbonyl compounds like aldehydes or ketones.

Materials Science

Design of Novel Materials
The compound is utilized in materials science for creating novel materials with specific electronic or optical properties. Its unique structure allows for the exploration of new functionalities in polymeric materials and thin films. Research indicates potential applications in:

  • Liquid Crystals : The incorporation of dioxolane derivatives into liquid crystal systems has been explored for their tunable properties .
  • Electronic Devices : The compound's electronic characteristics make it suitable for applications in organic electronics and photonics.

Biological Studies

Potential Biological Activities
Research has highlighted the biological implications of this compound and its derivatives:

  • Antimicrobial Activity : Studies have shown that synthesized dioxolanes exhibit significant antifungal activity against Candida albicans, with effective concentrations below 1000 µg/mL. Additionally, antibacterial screening revealed strong activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting therapeutic potential .
  • Cancer Research : The compound has been investigated for its ability to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Structure-based design strategies have led to the development of small-molecule inhibitors that target these proteins, which are crucial in cancer cell survival .

Case Studies

  • Antifungal Activity Study
    • A series of synthesized dioxolanes were tested for antifungal activity against C. albicans. Results indicated that most compounds exhibited significant inhibition at concentrations below 1000 µg/mL, demonstrating the potential for developing antifungal agents based on this scaffold.
  • Antibacterial Screening
    • Compounds similar to this compound were evaluated against multiple bacterial strains. The findings revealed strong antibacterial properties, particularly against S. aureus and Pseudomonas aeruginosa, indicating possible applications in treating bacterial infections .
  • Artificial Enzyme Research
    • This compound has been utilized as a model substrate in studies aimed at mimicking natural enzyme activity. Research demonstrated that the hydrolysis of acetals using artificial enzyme-cofactor complexes could be fine-tuned by adjusting factors such as active site size and cofactor properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-phenyl-1,3-dioxolane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Positional Isomers: Meta- vs. Para-Nitro Derivatives

  • 2-(3-Nitrophenyl)-1,3-dioxolane (CAS 6952-67-6):
    The meta-nitro isomer exhibits distinct electronic effects due to the nitro group’s position. The para-nitro derivative benefits from stronger resonance stabilization with the aromatic ring, enhancing its electron-withdrawing capacity. Computational studies suggest that the dihedral angle between the dioxolane H1 atom and the aromatic ring (~80°) remains consistent across isomers, but the para-nitro group may confer greater stability in oxidation reactions .

Substituent Variations: Bromomethyl and Halogenated Derivatives

  • 2-(Bromomethyl)-2-phenyl-1,3-dioxolane (CAS 3418-21-1):
    The bromomethyl substituent introduces significant steric bulk and reactivity. This compound is classified as hazardous (H317, H319) due to skin sensitization and eye irritation risks . In contrast, the parent nitro compound lacks such hazards, highlighting how halogenation increases toxicity but also expands synthetic utility (e.g., in alkylation reactions) .
  • The methyl groups on the dioxolane ring increase steric hindrance, which may limit reactivity in protection/deprotection reactions .

Alkyl-Substituted Dioxolanes

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3-dioxolane (CAS 1831-57-8):
    Methyl groups at the 4,5-positions create a rigid, sterically shielded structure. This derivative is less polar than nitro-substituted analogs, impacting solubility in polar solvents. Such modifications are advantageous in applications requiring inert environments, such as spirocyclic ketal synthesis .

Structural and Electronic Properties

Stereoelectronic Effects

Quantum mechanical studies reveal that in 2-phenyl-1,3-dioxolane derivatives, the H1 atom of the dioxolane ring adopts a near-orthogonal orientation (dihedral angle ~80°) relative to the aromatic ring, minimizing steric clashes. This contrasts with phenyl cyclopentane, where the dihedral angle is ~0°, leading to unfavorable interactions . Hyperconjugation between the C–H σ-bond and the aromatic π-system stabilizes the dioxolane structure, a feature absent in non-oxygenated analogs like cyclohexane derivatives .

Comparative Stability and Reactivity

  • Oxidative Stability : 2-Phenyl-1,3-dioxolane remains intact under mild oxidative conditions (e.g., K₂Cr₂O₇ without AlCl₃), whereas nitro-substituted derivatives may undergo nitro-group reduction or ring-opening under harsher conditions .
  • Catalytic Reactivity : The nitro group in 2-(4-nitrophenyl)-2-phenyl-1,3-dioxolane enhances electrophilicity, making it more reactive in acetal exchange reactions compared to alkyl-substituted dioxolanes .

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